molecular formula C18H21FN2O3S B6523760 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide CAS No. 683764-98-9

4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

Cat. No. B6523760
CAS RN: 683764-98-9
M. Wt: 364.4 g/mol
InChI Key: IQWUDFAXXLMNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide, also known as BMS-F, is an organic compound that has been used for a variety of scientific research applications. BMS-F is a member of the sulfonamide class of compounds and is known for its unique chemical and biological properties. BMS-F has been used in studies of enzyme inhibition, protein-protein interactions, and cell signaling pathways. BMS-F has also been used in medicinal chemistry and drug discovery research.

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has been used in a variety of scientific research applications. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has been used to study enzyme inhibition, protein-protein interactions, and cell signaling pathways. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has also been used in medicinal chemistry and drug discovery research. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has been used to study the inhibition of enzymes such as matrix metalloproteinases, cyclooxygenases, and serine proteases. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has also been used to study protein-protein interactions and cell signaling pathways. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has been used to study the effects of drugs on cell signaling pathways, and to study the mechanism of action of drugs.

Mechanism of Action

4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is an inhibitor of enzymes, proteins, and cell signaling pathways. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide binds to the active sites of enzymes and proteins, and blocks their activity. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide also binds to cell signaling pathways and inhibits their activity. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide can also be used to study the mechanism of action of drugs.
Biochemical and Physiological Effects
4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has been used in studies of enzyme inhibition, protein-protein interactions, and cell signaling pathways. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has been used to study the inhibition of enzymes such as matrix metalloproteinases, cyclooxygenases, and serine proteases. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has also been used to study protein-protein interactions and cell signaling pathways. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has been used to study the effects of drugs on cell signaling pathways, and to study the mechanism of action of drugs.

Advantages and Limitations for Lab Experiments

4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has several advantages for use in laboratory experiments. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a highly soluble compound, which makes it easy to use in a variety of experiments. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is also a relatively stable compound, which makes it suitable for long-term storage. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is also relatively inexpensive, making it an attractive compound for use in laboratory experiments. However, 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a relatively weak inhibitor of enzymes and proteins, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research involving 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide could be used to study the effects of drugs on cell signaling pathways, and to study the mechanism of action of drugs. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide could also be used to study the inhibition of enzymes such as matrix metalloproteinases, cyclooxygenases, and serine proteases. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide could also be used to study protein-protein interactions and cell signaling pathways. 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide could also be used to study the effects of drugs on other biological processes, such as gene expression and cell proliferation. Finally, 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide could be used to develop new drugs and drug delivery systems.

Synthesis Methods

4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide can be synthesized by the reaction of 4-fluorobenzyl bromide and 4-[butyl(methyl)sulfamoyl]benzamide. The reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is complete in 16 hours and yields a pale yellow solid. The yield of the reaction is approximately 96%.

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-3-4-13-21(2)25(23,24)17-11-5-14(6-12-17)18(22)20-16-9-7-15(19)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWUDFAXXLMNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-methylsulfamoyl)-N-(4-fluorophenyl)benzamide

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